molecular formula C10H9NOS2 B189022 Rhodanine, 3-(o-tolyl)- CAS No. 23522-37-4

Rhodanine, 3-(o-tolyl)-

Cat. No. B189022
CAS RN: 23522-37-4
M. Wt: 223.3 g/mol
InChI Key: QRUHQDWJIHNEJU-UHFFFAOYSA-N
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Description

“Rhodanine, 3-(o-tolyl)-” is an organic compound. Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki .


Synthesis Analysis

Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . Some rhodanine derivatives have been synthesized and investigated for their antibacterial activity against gram-positive bacteria . A series of rhodanine-3-acetic acid derivatives were synthesized .


Molecular Structure Analysis

The molecular formula of “Rhodanine, 3-(o-tolyl)-” is C10H9NOS2. The structure–activity relationship of rhodanine derivatives has been discussed .


Chemical Reactions Analysis

Rhodanine derivatives have been synthesized and evaluated for their antibacterial activity .


Physical And Chemical Properties Analysis

The molecular weight of “Rhodanine, 3-(o-tolyl)-” is 223.3 g/mol.

Scientific Research Applications

Antibacterial Activity

Rhodanine derivatives have been synthesized and investigated for their antibacterial activity against gram-positive bacteria, including multidrug-resistant clinical isolates. For instance, a derivative with a MIC of 2 μg/mL showed comparable activity to standard drugs like norfloxacin against S. aureus .

Antimicrobial Properties

Derivatives bearing rhodanine-3-fatty acid moieties have been analyzed for their antimicrobial activities against various gram-positive as well as gram-negative bacteria. A compound with a rhodanine-3-pentanoic acid displayed potent activity against MRSA with a MIC of 2 µg/mL .

Synthesis Methods

Rhodanine and its derivatives are known for their wide spectrum of biological activities, leading to a demand for diverse synthesis methods. A green catalyst approach using EtOAc-dispersed magnetic nanoparticles (DMNPs) of γ-Fe2O3 has been utilized for the rapid three-component synthesis of rhodanine skeletons .

Biological Assessment

Rhodanine-linked benzenesulfonamide derivatives have been synthesized and screened for their inhibitory action against human carbonic anhydrase isoforms, which are relevant in physiological processes .

Safety and Hazards

Rhodanine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye damage .

Future Directions

Rhodanine derivatives have been the subject of considerable levels of interest because of their wide range of pharmaceutical applications . They have been used as antimicrobial , antiviral , antitubercular , anti-inflammatory , antidiabetic , and antitumor agents . The increasing levels of resistance exhibited by bacterial pathogens toward antibiotic agents have been well documented in recent years, with particular emphasis on Gram-positive and Gram-negative bacteria from ambulatory and hospitalized patients . Therefore, it is imperative to discover new classes of antibiotics . Rhodanine-3-acetic acid was prepared by Körner in 1908 and since that time, it has been prepared and studied as a potential antimycobacterial .

properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUHQDWJIHNEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178112
Record name Rhodanine, 3-(o-tolyl)-
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Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 3-(o-tolyl)-

CAS RN

23522-37-4
Record name 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone
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Record name 3-o-Tolylrhodanine
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Record name Rhodanine, 3-(o-tolyl)-
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Record name 3-(o-Tolyl)rhodanine
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Record name 3-O-TOLYLRHODANINE
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